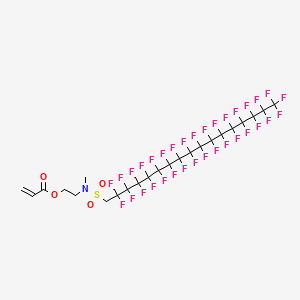
2-Propenoic acid, 2-(methyl((2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulfonyl)amino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate is a complex organic compound with the molecular formula C23H12F33NO4S . It is known for its unique structure, which includes a long perfluorinated chain, making it highly hydrophobic and chemically stable . This compound is used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecanesulfonyl chloride with N-methylaminoethyl acrylate . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is typically performed at room temperature under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反応の分析
Types of Reactions
2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate undergoes various types of chemical reactions, including substitution , addition , and polymerization reactions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Addition Reactions: The compound can undergo addition reactions with alkenes or alkynes in the presence of catalysts such as palladium or nickel .
Polymerization Reactions: The acrylate group in the compound makes it suitable for polymerization reactions, which are typically carried out using radical initiators such as azobisisobutyronitrile (AIBN) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives , while polymerization reactions result in the formation of polyacrylates .
科学的研究の応用
2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate is primarily based on its ability to form strong covalent bonds with other molecules through its acrylate group . This allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of highly stable polymers . The perfluorinated chain imparts hydrophobicity and chemical resistance to the resulting polymers .
類似化合物との比較
Similar Compounds
- 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl methacrylate
- 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl butyl acrylate
Uniqueness
The uniqueness of 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate lies in its long perfluorinated chain , which provides exceptional hydrophobicity and chemical stability . This makes it particularly suitable for applications requiring high-performance materials .
特性
CAS番号 |
68758-56-5 |
|---|---|
分子式 |
C23H12F33NO4S |
分子量 |
1025.4 g/mol |
IUPAC名 |
2-[methyl(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C23H12F33NO4S/c1-3-7(58)61-5-4-57(2)62(59,60)6-8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)16(40,41)17(42,43)18(44,45)19(46,47)20(48,49)21(50,51)22(52,53)23(54,55)56/h3H,1,4-6H2,2H3 |
InChIキー |
KSRNSIIMBGIEPL-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


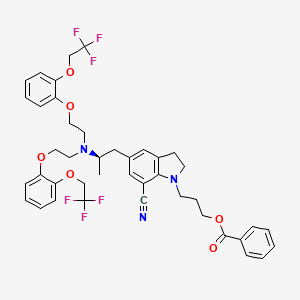

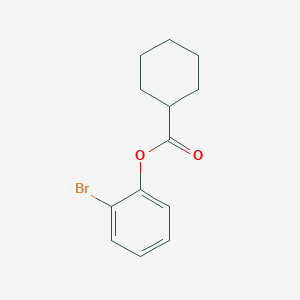
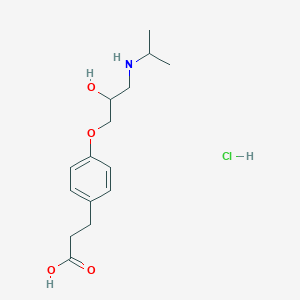
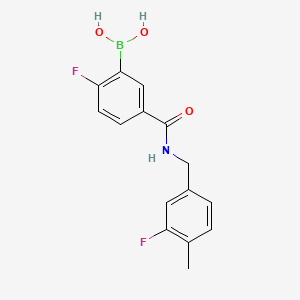
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
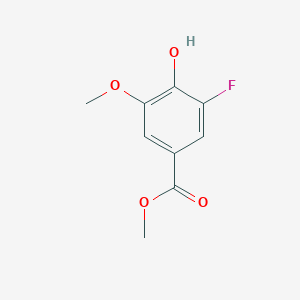
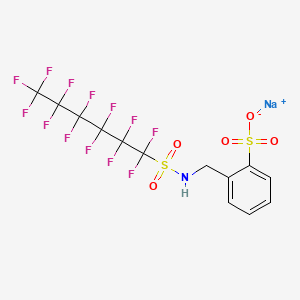
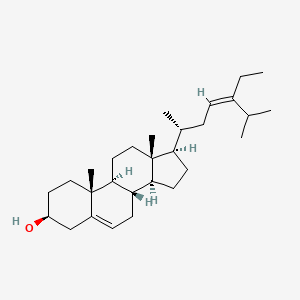
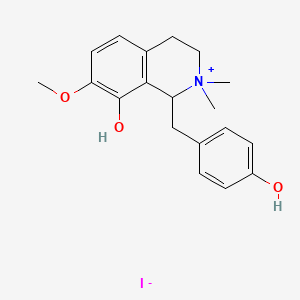

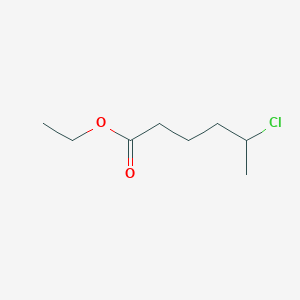

![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
